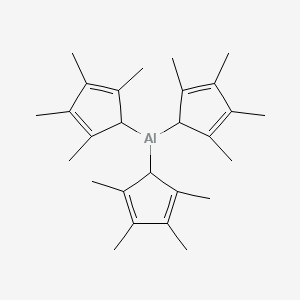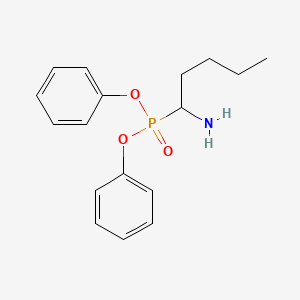
N''-tert-Butyl-N,N,N',N'-tetraethylphosphoric triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is an organophosphorus compound characterized by the presence of a tert-butyl group and four ethyl groups attached to a phosphoric triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide typically involves the reaction of tert-butylamine with tetraethylphosphoramide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, where the tert-butylamine displaces one of the ethyl groups on the phosphoramide.
Industrial Production Methods
On an industrial scale, the production of N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides.
Scientific Research Applications
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Explored for its potential therapeutic applications due to its ability to modulate enzyme activity.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: Similar in structure but contains a thiophosphoric core.
N,N-Dimethylformamide di-tert-butyl acetal: Contains tert-butyl groups but differs in the core structure.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the phosphoric triamide core.
Uniqueness
N’‘-tert-Butyl-N,N,N’,N’-tetraethylphosphoric triamide is unique due to its specific combination of tert-butyl and ethyl groups attached to a phosphoric triamide core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
| 138850-99-4 | |
Molecular Formula |
C12H30N3OP |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-[bis(diethylamino)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H30N3OP/c1-8-14(9-2)17(16,13-12(5,6)7)15(10-3)11-4/h8-11H2,1-7H3,(H,13,16) |
InChI Key |
VTZZHSBPRSTPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(NC(C)(C)C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


dimethyl-](/img/structure/B14263596.png)
